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Compound of Interest

Compound Name: zinc,oxalate;dihydrate

Cat. No.: B040002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermodynamic properties of
zinc oxalate dihydrate (ZnC204-2H20). Zinc oxalate dihydrate is a key inorganic compound,
notable both as a precursor for the synthesis of zinc oxide nanopatrticles and as a standard
reference material for the calibration and validation of thermal analysis instrumentation. A
thorough understanding of its thermodynamic behavior, particularly its thermal decomposition
pathway and associated kinetics, is critical for its application in materials science, catalyst
development, and pharmaceutical manufacturing.

Physicochemical and Structural Properties

Zinc oxalate dihydrate is a white crystalline powder with the chemical formula ZnC204-2H20. It
Is characterized by its very low solubility in water but is soluble in dilute mineral acids. This
compound typically exists in an orthorhombic crystal structure.
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Property Value Source(s)
Molecular Formula ZnC204-2H20

Molar Mass 189.44 g-mol—*

Appearance White crystalline powder

Very slightly soluble in water;

Solubility - ) ]
Soluble in dilute mineral acids
Density ~2.56 g-cm™3
) ) Decomposes before melting
Melting Point

(~100 °C, dehydration begins)

Thermal Decomposition Pathway

The thermal degradation of zinc oxalate dihydrate is a well-characterized, multi-stage process,
making it an excellent standard for thermal analysis. The decomposition occurs in two primary,
distinct stages: dehydration followed by the decomposition of the anhydrous salt.

Stage 1: Dehydration The first stage involves the loss of its two water molecules of hydration to
form anhydrous zinc oxalate. This is an endothermic process that typically begins around 100-
125 °C and is complete by approximately 190 °C.

ZNnC204-2H20(s) - ZnC20a4(s) + 2H20(Q)

The theoretical mass loss for this stage is 19.0%, a value closely matched by experimental
observations which report losses of approximately 17-18.6%.

Stage 2: Decomposition The second stage involves the decomposition of the intermediate
anhydrous zinc oxalate into zinc oxide (ZnO), carbon monoxide (CO), and carbon dioxide
(CO2). This process occurs at higher temperatures, generally in the range of 355 °C to 410 °C.

ZnC204(s) — ZnO(s) + CO(g) + CO2(g)

This step is associated with a significant mass loss of about 38%. While often treated as a
single step, some kinetic studies suggest a more complex mechanism where CO and CO2
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evolve at different rates, indicating the presence of short-lived intermediates.
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Fig. 1: Thermal decomposition pathway of zinc oxalate dihydrate.

Thermodynamic and Kinetic Data

While standard thermodynamic values for the enthalpy of formation, Gibbs free energy of
formation, and standard molar entropy for zinc oxalate dihydrate are not readily available in
prominent thermochemical databases, the kinetics of its decomposition have been extensively
studied. The activation energy (Ea), which represents the energy barrier for the reaction, is a
key parameter derived from these studies.

It is important to note the significant variation in the reported activation energy for the
decomposition stage, which can be attributed to differences in experimental conditions (e.g.,
heating rate, sample mass, atmosphere) and the kinetic models used for data analysis.
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Value Analytical
Parameter Stage Source(s)
(kJ-mol~?) Method(s)
Activation )
Dehydration 100 TG-DTA
Energy (Ea)
. Non-isothermal
Decomposition ~120
DTA
Non-isothermal
Decomposition 181.4 - 186.5 (Avrami—
Erofeev)
N Isoconversional
Decomposition ~200
Methods
Decomposition 299 - 300 TG-DTA
) 17 - 19% (calc.
Mass Loss Dehydration TGA
19.0%)
- ~38% (calc.
Decomposition TGA
38.0%)

Experimental Protocols

The characterization of zinc oxalate dihydrate's thermodynamic properties relies on precise and
reproducible experimental methods.

Synthesis by Precipitation

A common and effective method for synthesizing zinc oxalate dihydrate is through aqueous
precipitation.

» Reagent Preparation: Prepare separate aqueous solutions of a soluble zinc salt (e.g., zinc
sulfate or zinc chloride) and an oxalate source (e.g., oxalic acid or sodium oxalate).

» Precipitation: Mix the two solutions under stirring. The formation of a white precipitate of zinc
oxalate dihydrate is immediate. Heating the solutions (e.g., to ~325 K) before mixing can
ensure complete reaction.
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« |solation: Allow the mixture to cool to room temperature.

e Washing: Collect the white precipitate by vacuum filtration. Wash the product with deionized
water to remove any soluble impurities.

e Drying: Dry the final product in ambient air or in a desiccator to a constant weight.

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential
techniques for studying the thermal decomposition and measuring kinetic parameters.

o Sample Preparation: Accurately weigh a small amount of the zinc oxalate dihydrate sample
(typically 1-10 mg) into an inert crucible (e.g., alumina or platinum).

 Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC
analyzer.

o Experimental Conditions:

o Atmosphere: Purge the furnace with a controlled atmosphere, typically an inert gas like
nitrogen, at a constant flow rate (e.g., 20-50 mL-min—1).

o Heating Program: Heat the sample from ambient temperature to a final temperature (e.g.,
600 °C) at a constant, linear heating rate. Multiple heating rates (e.g., 5, 10, 15, 20
K-min~1) are often used to perform advanced kinetic analysis.

o Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and
temperature simultaneously as a function of time.

e Data Analysis:

o Determine the onset and completion temperatures and the percentage mass loss for each
decomposition step from the TGA curve.

o Calculate kinetic parameters, such as the activation energy (Ea), using isoconversional
(model-free) methods like the Flynn-Wall-Ozawa (FWO) method or model-fitting methods
like the Coats-Redfern method.
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Fig. 2: General experimental workflow for thermal analysis of zinc oxalate dihydrate.
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 To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of
Zinc Oxalate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040002#thermodynamic-properties-of-zinc-oxalate-
dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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